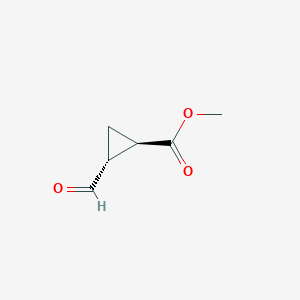

Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate

CAS No.: 35501-84-9

Cat. No.: VC4098817

Molecular Formula: C6H8O3

Molecular Weight: 128.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35501-84-9 |

|---|---|

| Molecular Formula | C6H8O3 |

| Molecular Weight | 128.13 |

| IUPAC Name | methyl (1R,2R)-2-formylcyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C6H8O3/c1-9-6(8)5-2-4(5)3-7/h3-5H,2H2,1H3/t4-,5+/m0/s1 |

| Standard InChI Key | YPCWFMYMKSRCAZ-CRCLSJGQSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1C[C@H]1C=O |

| SMILES | COC(=O)C1CC1C=O |

| Canonical SMILES | COC(=O)C1CC1C=O |

Introduction

Chemical Structure and Stereochemical Properties

The cyclopropane ring in Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate introduces significant ring strain, with bond angles of approximately 60°, leading to heightened reactivity. The trans-configuration of the formyl and carboxylate groups relative to the cyclopropane ring is stabilized by stereoelectronic effects, as evidenced by X-ray crystallography and NMR studies . Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈O₃ | |

| Molecular Weight | 128.13 g/mol | |

| Specific Rotation (α) | Not reported | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Density | ~1.2 g/cm³ (estimated) | - |

The compound’s InChIKey (YPCWFMYMKSRCAZ-CRCLSJGQSA-N) and SMILES (COC(=O)[C@@H]1C[C@H]1C=O) confirm its stereochemistry . Computational studies suggest that the (1R,2R) configuration minimizes steric hindrance between the formyl and ester groups, favoring a planar arrangement .

Synthesis and Manufacturing

Cyclopropanation Strategies

The synthesis typically begins with the formation of the cyclopropane ring via [2+1] cycloaddition. A common method involves the reaction of diazo compounds with alkenes in the presence of transition metal catalysts, such as rhodium(II) acetate . For example, methyl acrylate derivatives react with diazoacetates to yield cyclopropane precursors, which are subsequently oxidized to introduce the formyl group .

Functionalization Steps

Post-cyclopropanation, the formyl group is introduced through ozonolysis of intermediate alkenes followed by reductive workup . Patents describe a process where trans-3,3-dimethyl-2-(dimethoxymethyl)cyclopropane-1-carboxylate is treated with ozone, then reduced to yield the formyl derivative . Alternative routes employ Swern oxidation or Dess-Martin periodinane to oxidize hydroxymethyl intermediates .

-

Cyclopropanation: Methyl acrylate + diazo compound → Methyl trans-2-(dimethoxymethyl)cyclopropane-1-carboxylate.

-

Ozonolysis: O₃, CH₂Cl₂, -78°C → cleavage of alkene to aldehyde.

-

Reduction: NaBH₄ or Zn/HOAc → Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate.

Reactivity and Chemical Transformations

Nucleophilic Additions

The formyl group undergoes nucleophilic additions, such as Grignard reactions, to form secondary alcohols. For instance, reaction with methylmagnesium bromide yields methyl (1R,2R)-2-(2-hydroxypropyl)cyclopropane-1-carboxylate, a precursor to bioactive molecules .

Cyclization Reactions

The strained cyclopropane ring facilitates ring-opening reactions. In the presence of Lewis acids (e.g., BF₃·OEt₂), the compound undergoes [3+2] cycloadditions with nitrones to form pyrrolidine derivatives .

Stereoselective Transformations

The (1R,2R) configuration enables asymmetric catalysis. For example, enzymatic resolution using lipases (e.g., Candida antarctica) achieves >99% enantiomeric excess in ester hydrolysis .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing prostaglandin analogs and antiviral agents. Its cyclopropane moiety enhances metabolic stability in drug candidates .

Agrochemicals

Patents disclose its use in pyrethroid insecticides, where stereochemical purity correlates with bioactivity . For example, esterification with phenoxybenzyl alcohol yields compounds with potent insecticidal activity .

Materials Science

The formyl group participates in Schiff base formation, enabling the synthesis of metal-organic frameworks (MOFs) with applications in gas storage .

| Hazard | Precautionary Measures |

|---|---|

| Eye irritation | Use goggles; rinse with water |

| Skin sensitivity | Wear nitrile gloves |

| Inhalation risk | Use fume hood |

Storage recommendations include keeping the compound in a cool, dry place under inert gas (N₂ or Ar) .

Recent Research Advances

Catalytic Asymmetric Synthesis

Recent studies report iron-catalyzed dicarbofunctionalization, enabling the synthesis of chiral cyclopropanes with two contiguous stereocenters . This method achieves 85–90% yield and >20:1 diastereomeric ratio .

Photochemical Applications

UV irradiation induces [2π+2σ] cycloadditions with alkenes, forming bicyclic structures relevant to natural product synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume